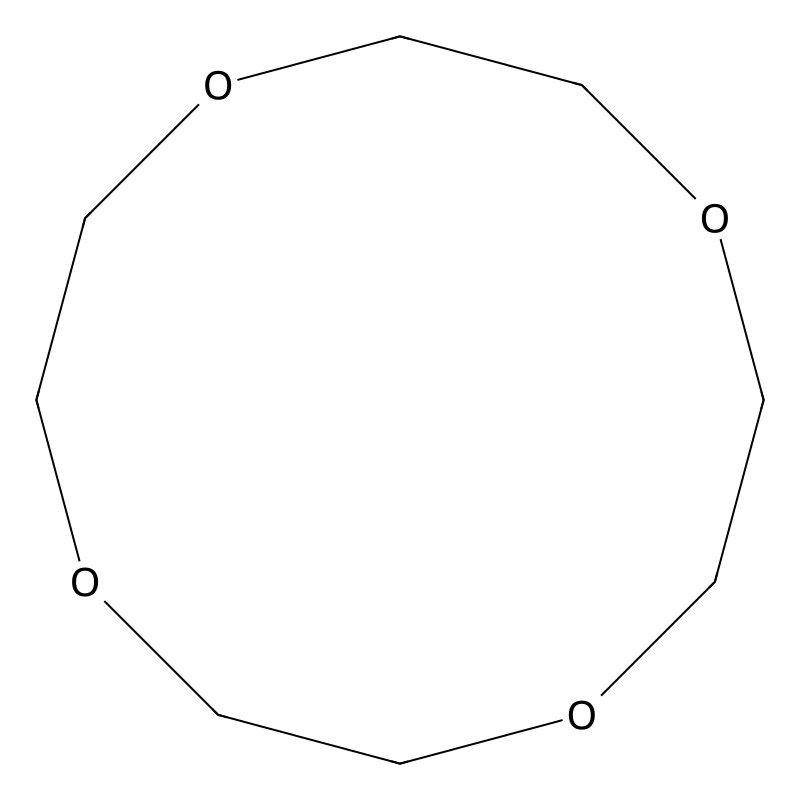

12-Crown-4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Metal Ion Transport

12-crown-4 can selectively bind to specific metal ions, such as sodium or potassium ions. This property allows researchers to develop membranes that can transport these ions across barriers. This has applications in areas like studies of cellular transport mechanisms .

Catalysis

Due to their ability to bind metal ions, 12-crown-4 can be used as ligands in catalysts. Ligands are molecules that bond to the central metal atom in a catalyst and influence its reactivity. By tailoring the structure of 12-crown-4, researchers can design catalysts for specific reactions .

Molecular Recognition

Scientists use 12-crown-4 as a model system to study molecular recognition, which is the specific interaction between molecules. By understanding how 12-crown-4 binds to different metal ions, researchers can design new molecules for applications like sensors or drug delivery .

12-Crown-4, also known as 1,4,7,10-tetraoxacyclododecane, is a cyclic ether with the molecular formula C₈H₁₆O₄. It is classified as a crown ether due to its crown-like structure that can selectively bind certain cations, particularly lithium ions. The compound features a cyclic arrangement of four ethylene oxide units, creating a cavity with a diameter of approximately 1.2 to 1.5 Å, which is ideally suited for the lithium cation (ionic diameter of 1.36 Å) . This selectivity makes 12-crown-4 valuable in various chemical applications, especially in coordination chemistry.

For example, the reaction between lithium ions and 12-crown-4 can be represented as follows:

The enthalpy change () for this reaction has been measured at approximately 252 kJ/mol .

12-Crown-4 can be synthesized through several methods:

- Williamson Ether Synthesis: This method involves the reaction of ethylene glycol with a suitable alkyl halide in the presence of a base such as sodium hydroxide:

This reaction utilizes lithium chloride as a templating cation to promote cyclic oligomerization . - Cyclic Oligomerization: Ethylene oxide can undergo oligomerization in the presence of boron trifluoride to yield 12-crown-4 .

12-Crown-4 has numerous applications across various fields:

- Ion Selective Membranes: Used in sensors and analytical chemistry for selective ion transport.

- Extraction Processes: Employed in liquid-liquid extraction methods for separating lithium ions from other alkali metals.

- Catalysis: Acts as a ligand in catalytic processes involving metal ions.

- Pharmaceuticals: Potential use in drug delivery systems due to its ability to form complexes with biologically relevant ions .

Studies on the interactions of 12-crown-4 with various cations have shown that it forms stable complexes with alkali metals. The strength of these interactions varies depending on the size and charge density of the metal ion involved. For instance, lithium ions form stronger complexes compared to sodium or potassium ions due to their smaller ionic radius and higher charge density .

Several compounds share structural similarities with 12-crown-4 but differ in their chemical properties and selectivity for cations:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 15-Crown-5 | C₁₁H₂₄O₅ | Larger cavity; selective for sodium ions |

| 18-Crown-6 | C₁₂H₂₄O₆ | Even larger cavity; effective for potassium ions |

| Cyclen | C₈H₁₄N₄ | Contains nitrogen atoms; forms complexes with transition metals |

| Dibenzo-24-crown-8 | C₁₈H₁₈O₈ | Enhanced selectivity for larger cations |

Each of these compounds exhibits unique binding properties based on their structural differences, making them suitable for specific applications in coordination chemistry and materials science .

The modified Williamson ether synthesis represents one of the most established synthetic approaches for the preparation of 12-Crown-4, utilizing lithium perchlorate as a templating agent to enhance selectivity and yield. This methodology exploits the dimensional compatibility between the lithium cation and the developing crown ether cavity to direct macrocycle formation.

The template-assisted synthesis proceeds through the nucleophilic substitution reaction between bis(2-chloroethyl) ether derivatives and ethylene glycol in the presence of sodium hydroxide base, with lithium perchlorate serving as the structural template [1]. The reaction mechanism follows the classical pathway:

(CH₂OCH₂CH₂Cl)₂ + (CH₂OH)₂ + 2 NaOH → (CH₂CH₂O)₄ + 2 NaCl + 2 H₂O

The template effect achieved by lithium perchlorate arises from the optimal size match between the lithium cation (ionic diameter 1.36 Å) and the 12-Crown-4 cavity (diameter 1.2-1.5 Å) [1]. This dimensional compatibility facilitates the pre-organization of precursor molecules into the desired cyclic arrangement prior to ring closure, thereby minimizing competitive linear oligomerization and polymeric by-product formation [2] [3].

The synthetic protocol typically employs an excess of the dichloride precursor to drive the initial substitution step, followed by controlled addition of the diol component under high dilution conditions. The reaction is conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures ranging from 80-120°C [4]. The lithium perchlorate concentration is maintained at approximately 10-20 mol% relative to the substrate to provide effective templating without interference in subsequent purification steps.

Advanced modifications of this methodology have incorporated phase transfer catalysis techniques to enhance reaction efficiency. The use of quaternary ammonium salts as phase transfer agents facilitates the transport of hydroxide ions into the organic phase, increasing the effective concentration of nucleophilic species [5]. This approach has demonstrated yield improvements of 15-25% compared to conventional procedures.

Optimization studies have revealed that reaction temperature, solvent selection, and base strength significantly influence product distribution. Elevated temperatures favor cyclization over linear chain extension, while the choice of solvent affects both the solvation of ionic intermediates and the stability of the lithium-crown ether template complex [6]. The use of potassium tert-butoxide as an alternative base has shown particular promise, providing enhanced yields while maintaining selectivity for the desired macrocyclic product [5].

Table 1: Williamson Ether Synthesis Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 100-120°C | Increased cyclization efficiency |

| LiClO₄ concentration | 10-20 mol% | Enhanced template effect |

| Reaction time | 24-48 hours | Complete conversion |

| Solvent polarity | High (DMF, DMSO) | Improved ion solvation |

The purification of 12-Crown-4 from template-assisted synthesis requires careful removal of lithium salts and organic impurities. Standard workup procedures involve aqueous extraction to remove inorganic salts, followed by solvent evaporation and distillation or chromatographic purification [4].

Cyclic Oligomerization of Ethylene Oxide Catalyzed by Boron Trifluoride

The cyclic oligomerization of ethylene oxide catalyzed by boron trifluoride represents an alternative synthetic route to 12-Crown-4 that proceeds through a fundamentally different mechanistic pathway compared to template-assisted methods. This approach exploits the cationic ring-opening polymerization of ethylene oxide under controlled conditions to favor intramolecular cyclization over linear chain propagation.

The reaction mechanism involves the initial formation of an oxonium ion through the interaction of ethylene oxide with the Lewis acidic boron trifluoride catalyst [7] [8]. The propagation step proceeds via sequential ring-opening additions of ethylene oxide units, with the developing oligoether chain undergoing periodic intramolecular back-biting reactions that lead to cyclic product formation.

The kinetic analysis of this process reveals that the formation of cyclic oligomers, including 12-Crown-4, follows a competitive pathway with linear oligomerization [7]. The distribution of products is kinetically controlled, with the composition changing as a function of reaction time. Initially, linear oligomers predominate, but progressive intramolecular cyclization reactions convert these intermediates to thermodynamically more stable cyclic products.

Experimental studies have demonstrated that the maximum yield of cyclic tetramer (12-Crown-4) reaches approximately 8-16% under optimized conditions [7]. The reaction is typically conducted in dichloromethane or benzene at temperatures ranging from 0-25°C, with the catalyst concentration maintained at 0.8-2.5 mol% relative to ethylene oxide.

The selectivity for cyclic tetramer formation can be enhanced through careful control of reaction parameters. Lower ethylene oxide concentrations favor cyclization over linear propagation, while the choice of solvent significantly affects product distribution [7]. When benzene is employed as the reaction medium, the system initially operates as a heterogeneous mixture before becoming homogeneous as oligomerization proceeds, leading to enhanced cyclic tetramer yields.

Table 2: Ethylene Oxide Oligomerization Product Distribution

| Reaction Conditions | Cyclic Tetramer Yield (%) | Linear Oligomers (%) | Cyclic Dimer (%) |

|---|---|---|---|

| CH₂Cl₂, 25°C | 8.0 | 32 | 60 |

| C₆H₆, 20°C | 16.8 | 24 | 59 |

| CH₃NO₂, 25°C | 12.5 | 28 | 59 |

The mechanism of cyclic product formation involves the generation of oxonium ions that undergo intramolecular nucleophilic attack by pendant ether oxygen atoms [7] [8]. This back-biting reaction competes with continued linear propagation, with the relative rates determining the final product distribution. The formation of 1,4-dioxane (cyclic dimer) represents the predominant pathway due to its enhanced thermodynamic stability.

The influence of reaction temperature on product selectivity has been systematically investigated [7]. At elevated temperatures (35-60°C), the formation of cyclic dimer decreases while higher oligomeric products become more prevalent. This temperature dependence reflects the activation energy differences between various competitive pathways in the oligomerization mechanism.

The addition of cyclic ethers such as tetrahydropyran or 1,4-dioxane to the reaction system enhances the yield of cyclic tetramer formation [7]. These additives appear to stabilize oxonium ion intermediates and facilitate the back-biting cyclization process. The maximum cyclic tetramer yield increases from 8% to approximately 17% upon addition of these co-solvents.

Alternative Lewis acid catalysts have been evaluated for this transformation, including boron trifluoride etherate and boron trifluoride-hydrogen fluoride mixtures [7]. While these systems demonstrate catalytic activity, the yields of cyclic tetramer remain modest compared to the parent boron trifluoride system. Tin tetrachloride catalysis leads predominantly to high molecular weight polymeric products with minimal cyclic oligomer formation.

Purification Techniques and Recrystallization Protocols

The purification of 12-Crown-4 requires specialized techniques due to its hygroscopic nature, relatively high water solubility, and tendency to form hydrates. Effective purification protocols must address the removal of both organic impurities from synthetic procedures and inorganic salts from template-assisted syntheses.

Primary purification typically involves liquid-liquid extraction procedures to separate the crown ether product from reaction mixtures. For template-assisted syntheses, aqueous washing with dilute hydrochloric acid effectively removes residual base and inorganic salts [9]. The organic phase is subsequently washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate or magnesium sulfate.

Column chromatography represents the most versatile purification technique for 12-Crown-4, with silica gel serving as the preferred stationary phase [11]. The mobile phase composition requires careful optimization, as crown ethers exhibit moderate to strong retention on silica surfaces due to hydrogen bonding interactions with surface silanol groups.

Standard chromatographic protocols employ gradient elution systems beginning with low-polarity solvents and progressing to more polar mixtures [11]. A typical gradient sequence utilizes hexane-ethyl acetate mixtures, starting with 1:3 ethyl acetate-hexane and progressing to 1:1 ratios for elution of the crown ether product . Alternative solvent systems employing dichloromethane-methanol gradients have demonstrated effectiveness for complex mixtures containing multiple crown ether products.

For samples requiring high purity, flash chromatography with quaternary solvent systems provides superior resolution [11]. The implementation of automated solvent switching between solvents of different polarity enables the separation of structurally similar crown ether derivatives that cannot be resolved using conventional binary gradient systems.

Table 3: Chromatographic Purification Parameters

| Stationary Phase | Mobile Phase | Crown Ether Rf | Resolution |

|---|---|---|---|

| Silica gel (230-400 mesh) | EtOAc:Hexane (1:3) | 0.35 | Good |

| Silica gel (100-200 mesh) | DCM:MeOH (95:5) | 0.42 | Excellent |

| Alumina (basic) | CHCl₃:MeOH (98:2) | 0.28 | Moderate |

Recrystallization protocols for 12-Crown-4 must accommodate its liquid state at ambient temperature (melting point 17°C) [12] [13]. Conventional recrystallization from single solvents is therefore not applicable, necessitating alternative crystallization strategies.

Co-crystallization with suitable guest molecules provides an effective approach for obtaining crystalline 12-Crown-4 derivatives. The formation of stable host-guest complexes with metal salts such as lithium thiocyanate or lithium perchlorate yields crystalline adducts that can be purified through standard recrystallization techniques [14]. These complexes typically exhibit elevated melting points and reduced hygroscopicity compared to the free crown ether.

For applications requiring the pure crown ether, thermal sublimation under reduced pressure offers an effective purification method [13]. The process is conducted at temperatures of 40-60°C under vacuum (0.1-1.0 mmHg), allowing separation from non-volatile impurities while avoiding thermal decomposition.

Preparative distillation represents another viable purification approach, particularly for large-scale applications [12] [13]. 12-Crown-4 exhibits a boiling point of 68-70°C at 0.1 mmHg, enabling fractional distillation separation from higher and lower boiling impurities. The distillation apparatus must be maintained under an inert atmosphere to prevent oxidative degradation during the thermal purification process.

The storage and handling of purified 12-Crown-4 requires special considerations due to its hygroscopic properties and sensitivity to atmospheric moisture [13]. Samples should be stored under anhydrous conditions in tightly sealed containers under an inert atmosphere. The addition of molecular sieves or other desiccants to storage containers helps maintain anhydrous conditions over extended periods.

Analytical Validation of Synthetic Purity

The analytical characterization of 12-Crown-4 requires a comprehensive suite of spectroscopic and chromatographic techniques to establish both identity and purity. The validation protocols must be capable of detecting trace impurities, including linear oligoethers, cyclic byproducts, and residual starting materials from synthetic procedures.

Gas chromatography represents the primary analytical technique for purity determination, providing quantitative analysis with detection limits typically below 0.1% [12] [15]. The analysis is conducted using capillary columns with polar stationary phases, such as polyethylene glycol or cyanopropyl-modified silicones, which provide optimal separation of crown ether products from related oligoether impurities.

Standard gas chromatographic protocols employ temperature programming from 50°C to 250°C at heating rates of 10-15°C per minute [12]. The crown ether typically elutes at retention times of 8-12 minutes under these conditions, with baseline resolution from common impurities including ethylene glycol oligomers and higher crown ether homologs.

Commercial specifications for 12-Crown-4 typically require minimum purities of 95-98% as determined by gas chromatographic analysis [12] [15] [13]. The validation protocol includes analysis of both the crown ether content and the identification of major impurities through gas chromatography-mass spectrometry coupling.

Table 4: Analytical Specifications for 12-Crown-4

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥95% (GC) | Gas chromatography |

| Water content | ≤0.5% | Karl Fischer titration |

| Melting point | 16-18°C | Differential scanning calorimetry |

| Refractive index | 1.460-1.465 | Refractometry |

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and enables detection of structural isomers or rearrangement products [16] [17]. The ¹H NMR spectrum of pure 12-Crown-4 in deuterated chloroform exhibits a characteristic singlet at approximately 3.8 ppm corresponding to the equivalent methylene protons of the crown ether ring [16]. The integration ratio and chemical shift provide sensitive indicators of sample purity and the presence of related oligoether impurities.

¹³C NMR spectroscopy offers complementary structural information, with pure 12-Crown-4 displaying a single carbon resonance at approximately 70 ppm in deuterated chloroform [14]. The presence of additional carbon signals indicates the presence of linear oligoethers or other cyclic products that must be quantified for complete purity assessment.

Variable temperature NMR experiments have been employed to investigate the conformational dynamics of 12-Crown-4 and its complexes [18]. These studies provide insights into the molecular recognition properties and can detect the presence of conformational isomers or bound impurities that may not be apparent in ambient temperature spectra.

Mass spectrometry, particularly when coupled with gas chromatography, enables the identification and quantification of trace impurities [19]. The molecular ion peak of 12-Crown-4 appears at m/z 176, with characteristic fragmentation patterns that include base peaks at m/z 45 corresponding to protonated ethylene oxide [19]. The fragmentation pattern provides a fingerprint for confirming the identity of the crown ether and distinguishing it from structural isomers.

Electrospray ionization mass spectrometry has been employed for the analysis of 12-Crown-4 complexes with metal cations [20] [21]. This technique enables the detection of residual template salts and provides information about the binding stoichiometry and stability of crown ether-metal complexes that may persist from template-assisted syntheses.

High-performance liquid chromatography offers an alternative separation technique for purity analysis, particularly for samples containing thermally labile impurities [11]. Reversed-phase columns with water-acetonitrile mobile phases provide effective separation of crown ethers from polar impurities, while normal-phase systems enable resolution of crown ether homologs.

Physical property measurements provide additional validation of sample purity. The melting point of pure 12-Crown-4 is well-established at 16-17°C [12] [13] [22], with depression or broadening of the melting range indicating the presence of impurities. Differential scanning calorimetry enables precise determination of thermal transitions and can detect trace water content through characteristic dehydration endotherms.

The refractive index of 12-Crown-4 at 20°C is reported as 1.462 [12] [13] [22], providing a rapid quality control parameter for assessing sample purity. Significant deviations from this value indicate the presence of impurities or degradation products.

Water content determination through Karl Fischer titration is essential due to the hygroscopic nature of 12-Crown-4 [13] [23]. Commercial specifications typically limit water content to less than 0.5%, as higher levels can affect both synthetic applications and analytical measurements. The Karl Fischer determination must be conducted under anhydrous conditions to prevent atmospheric moisture uptake during analysis.

Density measurements provide an additional physical property validation, with pure 12-Crown-4 exhibiting a density of 1.108 g/mL at 20°C [13] [22]. The density shows sensitivity to both impurity content and water contamination, making it a useful quality control parameter.

12-Crown-4 exhibits distinctive phase behavior characterized by relatively low transition temperatures. The compound demonstrates a melting point of 16-17°C [1] [2] [3] [4], placing it in the category of low-melting organic solids that transition to liquids near room temperature. This relatively low melting point is attributed to the flexible cyclic ether structure and the moderate strength of intermolecular interactions.

The boiling point ranges from 61-70°C at 0.5 mmHg pressure [1] [2] [4], corresponding to approximately 238°C at atmospheric pressure [5]. This reduced pressure boiling point is commonly reported due to the compound's thermal sensitivity and potential for decomposition at elevated temperatures under atmospheric conditions. The low boiling point reflects the relatively weak van der Waals forces between molecules and the absence of strong hydrogen bonding donors in the pure compound.

Temperature-dependent phase transitions reveal interesting thermodynamic properties. The compound exists as a clear colorless to light yellow liquid after melting [1] [4], maintaining this liquid state over a wide temperature range. Studies of related crown ether systems indicate that 12-Crown-4 can exhibit supercooling behavior during crystallization [6], where the liquid phase persists below the equilibrium freezing point before nucleation occurs.

Dipole Moment Variations Across Solvent Systems

The dipole moment of 12-Crown-4 demonstrates significant solvent-dependent variations, reflecting the compound's conformational flexibility and specific solvent interactions. Precise measurements at 25°C reveal dipole moments of 2.33 ± 0.03 D in cyclohexane and 2.46 ± 0.01 D in benzene [7] [8]. This increase from nonpolar cyclohexane to benzene suggests specific π-electron interactions between the aromatic solvent and the crown ether's electron-rich oxygen atoms.

In polar solvent systems, the dipole moment values show a contrasting trend. Computational studies indicate dipole moments of approximately 1.564 D in aqueous solution, 1.514 D in methanol, and 1.545 D in dimethyl sulfoxide [9]. This reduction in polar media compared to nonpolar solvents reflects the stabilization of specific conformational states through solvent-solute interactions.

The conformational basis for these dipole moment variations lies in the compound's structural flexibility. 12-Crown-4 can adopt various conformations, with the S₄ point group representing one of the stable forms [7]. The dipole moment changes reflect shifts between conformational states with different symmetries and charge distributions as the solvent environment changes [10] [11].

Temperature effects on dipole moments have been documented, though specific quantitative data for 12-Crown-4 across different temperatures remains limited in the literature. Related crown ether studies suggest that thermal motion affects both conformational populations and molecular orientations, leading to temperature-dependent dipole moment variations [12].

Solubility Profiles in Polar vs. Nonpolar Media

12-Crown-4 exhibits excellent miscibility with water [3] [13] [14], representing one of its most distinctive physicochemical properties. This complete water miscibility is unusual among crown ethers and results from the compound's ability to form hydrogen bonds through its ether oxygen atoms and its relatively small hydrophobic component.

In polar organic solvents, 12-Crown-4 demonstrates high solubility. The compound shows excellent solubility in methanol, ethanol, acetone, tetrahydrofuran, and dimethyl sulfoxide [13] [9]. This broad solubility in polar aprotic and protic solvents enables its use in various synthetic and analytical applications across different solvent systems.

Nonpolar solvent solubility is more limited but still significant. The compound is soluble in toluene, chloroform, benzene, and cyclohexane [13] [15], though to a lesser extent than in polar media. This moderate nonpolar solubility facilitates phase-transfer catalysis applications where the crown ether must partition between aqueous and organic phases.

Solubility mechanisms involve multiple interaction types. In polar solvents, hydrogen bonding between solvent molecules and crown ether oxygen atoms dominates [16]. The electrostatic interactions with polar solvent molecules contribute significantly to the exothermic solvation process [16]. In nonpolar media, dispersion forces and induced dipole interactions govern solubility behavior.

Applications in separation processes exploit these differential solubility properties. The compound's ability to extract metal ions from aqueous phases into organic solvents underlies its use in liquid-liquid extraction [17] and ion-selective membrane technologies [18].

Density and Refractive Index Correlations

The density of 12-Crown-4 has been precisely determined as 1.089 g/mL at 25°C [1] [4] [19], with specific gravity values ranging from 1.11 to 1.115 g/mL at 20°C [1] [13] [20]. These values reflect the compound's molecular packing efficiency and intermolecular interactions in the liquid state.

Refractive index measurements consistently report values of 1.462-1.463 at 20°C [1] [2] [4] [13] [20], corresponding to the D-line of sodium (589 nm). This refractive index value indicates moderate optical density and polarizability, consistent with the presence of multiple ether oxygen atoms.

Density-temperature correlations follow typical liquid behavior patterns. While specific temperature coefficients for 12-Crown-4 are not extensively documented in the available literature, related crown ether studies suggest linear density decreases of approximately 0.8-1.2 kg/m³ per Kelvin for similar molecular weight crown ethers [21].

Structure-property relationships connect these physical properties to molecular characteristics. The relatively high density compared to saturated hydrocarbons of similar molecular weight (176.21 g/mol) reflects the presence of four oxygen atoms, which contribute significantly to molecular mass without proportional volume increases. The moderate refractive index correlates with the compound's intermediate polarizability between purely aliphatic and aromatic compounds.

Correlations with molecular interactions emerge from comparative analysis. The density and refractive index values support the interpretation of moderate intermolecular forces, consistent with the observed melting and boiling points. These properties collectively indicate a molecular system with sufficient intermolecular attractions to maintain liquid cohesion while allowing the conformational flexibility necessary for host-guest chemistry applications.

Purity

Exact Mass

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Tripathi G, Ramanathan G. Structures and conformation of a benzo-12-crown-4 containing dipeptide. Biopolymers. 2015 May;104(3):148-55. doi: 10.1002/bip.22614. PubMed PMID: 25645572.

3: Agrawal N, Skelton AA. 12-Crown-4 Ether Disrupts the Patient Brain-Derived Amyloid-β-Fibril Trimer: Insight from All-Atom Molecular Dynamics Simulations. ACS Chem Neurosci. 2016 Oct 19;7(10):1433-1441. Epub 2016 Aug 11. PubMed PMID: 27454141.

4: Reuter K, Buchner MR, Thiele G, von Hänisch C. Stable Alkali-Metal Complexes of Hybrid Disila-Crown Ethers. Inorg Chem. 2016 May 2;55(9):4441-7. doi: 10.1021/acs.inorgchem.6b00267. Epub 2016 Apr 15. PubMed PMID: 27082743.

5: Elvidge BR, Arndt S, Zeimentz PM, Spaniol TP, Okuda J. Cationic rare-earth metal trimethylsilylmethyl complexes supported by THF and 12-crown-4 ligands: synthesis and structural characterization. Inorg Chem. 2005 Sep 19;44(19):6777-88. PubMed PMID: 16156637.

6: Kaneko F, Kashihara N, Tsuchida T, Okuyama K. Complexation of syndiotactic polystyrene with 12-crown-4. Macromol Rapid Commun. 2010 Mar 16;31(6):554-7. doi: 10.1002/marc.200900719. Epub 2009 Dec 23. PubMed PMID: 21590941.

7: Esenpınar AA, Durmuş M, Bulut M. Chromenone 12-crown-4 substituted zinc phthalocyanine complexes: investigation of spectral, photophysical and photochemical properties. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Oct 15;81(1):690-7. doi: 10.1016/j.saa.2011.07.003. Epub 2011 Jul 7. PubMed PMID: 21795111.

8: Akutagawa T, Hasegawa T, Nakamura T, Takeda S, Inabe T, Sugiura K, Sakata Y, Underhill AE. M+(12-crown-4) supramolecular cations (M+ = Na+, K+, Rb+, and NH4+) within Ni(2-thioxo-1,3-dithiole-4,5-dithiolate)2 molecular conductor. Inorg Chem. 2000 Jun 12;39(12):2645-51. PubMed PMID: 11197021.

9: Akutagawa T, Motokizawa T, Matsuura K, Nishihara S, Noro S, Nakamura T. Structural phase transition of magnetic [Ni(dmit)2]- salts induced by supramolecular cation structures of (M+)([12]crown-4)2. J Phys Chem B. 2006 Mar 30;110(12):5897-904. PubMed PMID: 16553396.

10: Wilcox K, Pacey GE. Chromogenic benzo- and monoaza-12-crown-4, 13-crown-4 and 14-crown-4 lithium-selective crown ethers. Talanta. 1991 Nov;38(11):1315-24. PubMed PMID: 18965304.

11: Masiker MC, Mayne CL, Boone BJ, Orendt AM, Eyring EM. 7Li NMR chemical shift titration and theoretical DFT calculation studies: solvent and anion effects on second-order complexation of 12-crown-4 and 1-aza-12-crown-4 with lithium cation in several aprotic solvents. Magn Reson Chem. 2010 Feb;48(2):94-100. doi: 10.1002/mrc.2542. PubMed PMID: 19950215.

12: Gao K, Xu C, Cui Z, Liu C, Gao L, Li C, Wu D, Cai HL, Wu XS. The growth mechanism and ferroelectric domains of diisopropylammonium bromide films synthesized via 12-crown-4 addition at room temperature. Phys Chem Chem Phys. 2016 Mar 21;18(11):7626-31. doi: 10.1039/c6cp00568c. PubMed PMID: 26956668.

13: Chu IK, Siu SO, Lam CN, Chan JC, Rodriquez CF. Formation of molecular radical cations of aliphatic tripeptides from their complexes with CuII(12-crown-4). Rapid Commun Mass Spectrom. 2004;18(16):1798-802. PubMed PMID: 15329872.

14: Harrington JM, Jones SB, White PH, Hancock RD. Possible role of relativistic effects in the plasticity of the coordination geometry of cadmium(II). A voltammetric study of the stability of the complexes of cadmium(II) with 12-crown-4,15-crown-5 and 18-crown-6 in aqueous solution and the structures of [Cd(benzo-18-crown-6)(NCS)(2)] and [K(18-crown-6)][Cd(SCN)(3)]. Inorg Chem. 2004 Jul 12;43(14):4456-63. PubMed PMID: 15236559.

15: Inokuchi Y, Nakatsuma M, Kida M, Ebata T. Conformation of Alkali Metal Ion-Benzo-12-Crown-4 Complexes Investigated by UV Photodissociation and UV-UV Hole-Burning Spectroscopy. J Phys Chem A. 2016 Aug 18;120(32):6394-401. doi: 10.1021/acs.jpca.6b06626. Epub 2016 Aug 4. PubMed PMID: 27459367.

16: Habata Y, Yamada S, Osaka F. Crown bowl: metallocyclophane by self-assembly of 4'-pyridylmethyl-armed 12-crown-4 ethers with Ag+ ions. Inorg Chem. 2006 Feb 6;45(3):987-91. PubMed PMID: 16441104.

17: Alizadeh N. A comparison of complexation of Li+ ion with macrocyclic ligands 15-crown-5 and 12-crown-4 in binary nitromethane-acetonitrile mixtures by using lithium-7 NMR technique and ab initio calculation. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Jan;78(1):488-93. doi: 10.1016/j.saa.2010.11.014. Epub 2010 Nov 23. PubMed PMID: 21146449.

18: Yu HR, Hu JQ, Lu XH, Ju XJ, Liu Z, Xie R, Wang W, Chu LY. Insights into the effects of 2:1 "sandwich-type" crown-ether/metal-ion complexes in responsive host-guest systems. J Phys Chem B. 2015 Jan 29;119(4):1696-705. doi: 10.1021/jp5079423. Epub 2015 Jan 17. PubMed PMID: 25562507.

19: Pacey GE, Wu YP. Ion-pair extractions with 12-crown-4 and its analogues. Talanta. 1984 Mar;31(3):165-8. PubMed PMID: 18963560.

20: Danis JA, Lin MR, Scott BL, Eichhorn BW, Runde WH. Coordination trends in alkali metal crown ether uranyl halide complexes: the series [A(crown)]2[UO(2)X(4)] where A=Li, Na, K and X=Cl, Br. Inorg Chem. 2001 Jul 2;40(14):3389-94. PubMed PMID: 11421684.